
3,6-二溴-9-己基-9H-咔唑
描述
3,6-Dibromo-9-hexyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and electronic properties. The addition of bromine atoms at the 3 and 6 positions, along with a hexyl group at the 9 position, enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses .
科学研究应用
3,6-Dibromo-9-hexyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaic Devices: The compound is used in the development of organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It is employed in the synthesis of novel materials with unique optical and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dibromo-9-hexyl-9H-carbazole can be synthesized starting from 3,6-dibromocarbazole. The synthesis involves a standard alkylation reaction using 1-bromohexane as the alkylation reagent and sodium hydroxide as the base . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 3,6-dibromo-9-hexyl-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
3,6-Dibromo-9-hexyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to replace the bromine atoms with other groups.
Kumada Polymerization: This reaction uses Grignard reagents and nickel or palladium catalysts to form polymers.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles and carbazole-based polymers, which have applications in organic electronics and materials science .
作用机制
The mechanism of action of 3,6-dibromo-9-hexyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-donating hexyl group. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the hexyl group, making it less soluble and reactive compared to 3,6-dibromo-9-hexyl-9H-carbazole.
3,6-Dimethyl-9H-carbazole: Contains methyl groups instead of bromine atoms, resulting in different reactivity and applications.
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: Has different substituents, leading to variations in electronic properties and uses.
Uniqueness
3,6-Dibromo-9-hexyl-9H-carbazole is unique due to the combination of bromine atoms and a hexyl group, which enhances its reactivity, solubility, and versatility in various chemical syntheses and applications .
属性
IUPAC Name |
3,6-dibromo-9-hexylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJRCRJZRALHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479187 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150623-72-6 | |
| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-9-hexyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,6-dibromo-9-hexyl-9H-carbazole and how does it relate to its potential applications?
A1: 3,6-dibromo-9-hexyl-9H-carbazole is characterized by a planar carbazole ring system with a n-hexyl chain in a fully extended conformation []. This structure makes it a suitable building block for larger molecules. For instance, it can be used as a monomer in the synthesis of polymers with potential applications in organic electronics. [] describes its use in synthesizing 3,6-carbazole-alt-tetraphenylsilane copolymers, demonstrating its utility in creating materials for blue electroluminescence.
Q2: How does the incorporation of 3,6-dibromo-9-hexyl-9H-carbazole into polymers affect their electroluminescent properties?
A2: When 3,6-dibromo-9-hexyl-9H-carbazole is used to create copolymers with integrated iridium complexes, efficient energy transfer from the polymer backbone to the iridium complex is observed []. This energy transfer results in the polymer films predominantly emitting blue light from the iridium complex, making them suitable for blue electroluminescent devices. Additionally, incorporating this monomer helps suppress phase separation in the polymers, leading to more homogenous films and improved performance in electroluminescent devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



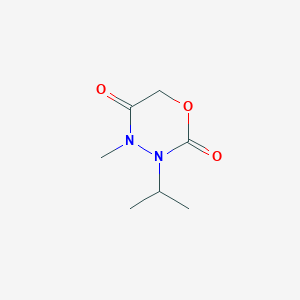
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
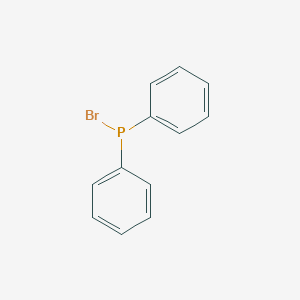

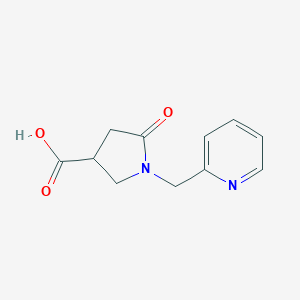


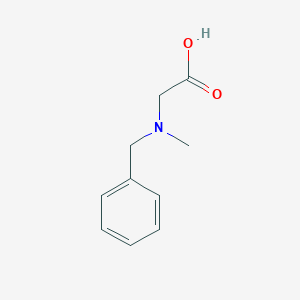

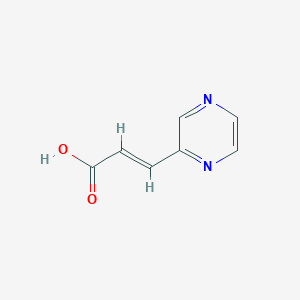
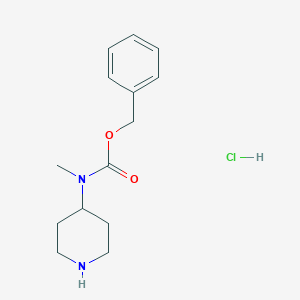
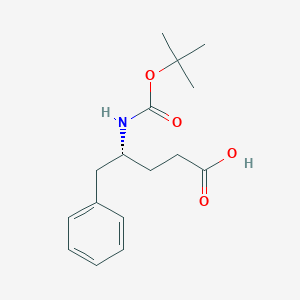
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
